2-Cyclopropoxy-6-nitrobenzenesulfonamide
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Overview
Description
2-Cyclopropoxy-6-nitrobenzenesulfonamide is a chemical compound that features a cyclopropoxy group attached to a nitrobenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-nitrobenzenesulfonamide typically involves the cyclopropylation of a nitrobenzenesulfonamide precursor. One common method is the Chan-Lam cyclopropylation reaction, which uses potassium cyclopropyl trifluoroborate as the cyclopropylating agent. This reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Chan-Lam cyclopropylation reaction suggests that it could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as thiols can be used to displace the sulfonamide group.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used but typically involve the replacement of the sulfonamide group with the nucleophile.
Scientific Research Applications
2-Cyclopropoxy-6-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-nitrobenzenesulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonamide: Lacks the cyclopropoxy group but shares the nitrobenzenesulfonamide core structure.
4-Nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position.
N-Cyclopropyl-2-nitrobenzenesulfonamide: Similar but with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-6-nitrobenzenesulfonamide is unique due to the presence of both the cyclopropoxy and nitrobenzenesulfonamide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10N2O5S |
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Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O5S/c10-17(14,15)9-7(11(12)13)2-1-3-8(9)16-6-4-5-6/h1-3,6H,4-5H2,(H2,10,14,15) |
InChI Key |
NMZNTLKCCXDTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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